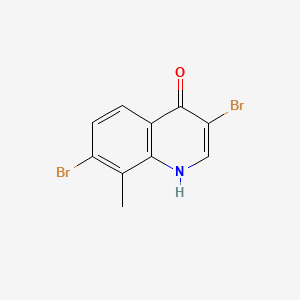![molecular formula C10H10N2O2 B598726 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester CAS No. 107384-68-9](/img/new.no-structure.jpg)
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester is a heterocyclic organic compound It features a fused ring system combining a pyrrole and a pyridine ring, with a carboxylic acid ester functional group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted pyrrolo[3,2-c]pyridine derivatives.
Applications De Recherche Scientifique
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester in biological systems often involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to therapeutic effects such as anti-inflammatory or anti-cancer activity.
Comparaison Avec Des Composés Similaires
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, ethyl ester
- 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, ethyl ester
- 1H-Pyrrolo[3,2-c]pyridine-5-carboxylic acid, ethyl ester
Comparison: 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for targeted drug design and synthesis.
Propriétés
Numéro CAS |
107384-68-9 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.202 |
Nom IUPAC |
ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-8-7(6-12-9)3-4-11-8/h3-6,11H,2H2,1H3 |
Clé InChI |
GZKSTBQOUAUZTF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=C2C=CNC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


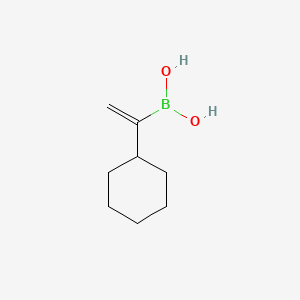

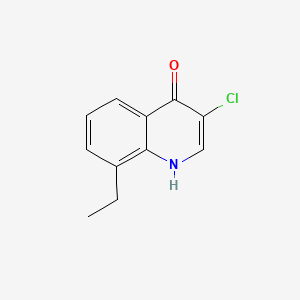
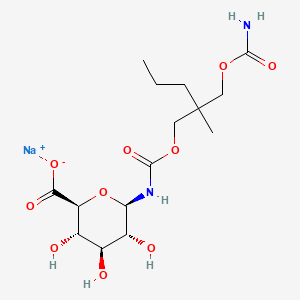
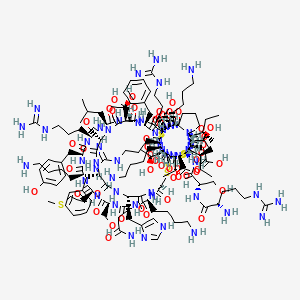
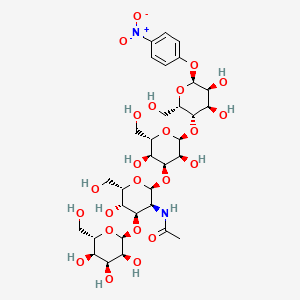
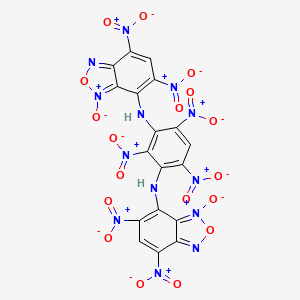
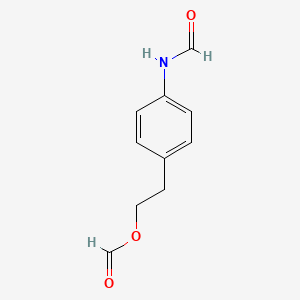
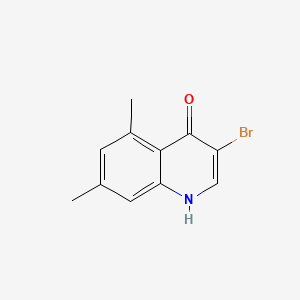
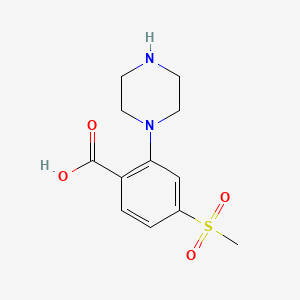
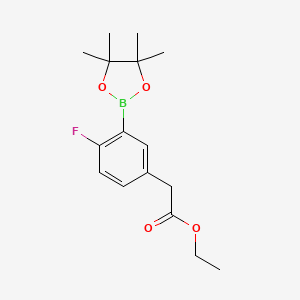
![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)
